Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20474117
InChI: InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3
SMILES:
Molecular Formula: C12H12F4O3
Molecular Weight: 280.21 g/mol

Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC20474117

Molecular Formula: C12H12F4O3

Molecular Weight: 280.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate -

Specification

Molecular Formula C12H12F4O3
Molecular Weight 280.21 g/mol
IUPAC Name ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate
Standard InChI InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3
Standard InChI Key USXNWNYEXSOXKZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)F)O

Introduction

Chemical Identity and Molecular Characteristics

Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate belongs to the class of fluorinated aromatic esters. Its molecular formula is C₁₂H₁₂F₄O₃, derived from a phenyl ring substituted at the 2-position with fluorine and the 5-position with a trifluoromethyl (-CF₃) group, linked to a 3-hydroxypropanoate ethyl ester. The compound’s molecular weight is approximately 298.22 g/mol, calculated from its constituent atoms .

Structural Features

  • Aromatic Core: The phenyl ring’s electron-withdrawing substituents (-F and -CF₃) enhance electrophilic substitution resistance while polarizing the ring for nucleophilic interactions .

  • Ester Group: The ethyl ester moiety improves lipid solubility, facilitating membrane permeability in biological systems .

  • Hydroxyl Group: The β-hydroxy group enables hydrogen bonding, critical for interactions with biological targets or crystalline lattice formation .

Synthesis and Manufacturing

The synthesis of Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multi-step organic reactions, as inferred from analogous compounds in the literature .

Key Synthetic Steps

  • Aldol Condensation:

    • 2-Fluoro-5-(trifluoromethyl)benzaldehyde is reacted with ethyl acetoacetate under basic conditions (e.g., LDA in THF) to form the β-keto ester intermediate .

    • Equation:

      Ar-CHO+CH3COCOOEtLDAAr-CH(OH)-COCOOEt\text{Ar-CHO} + \text{CH}_3\text{COCOOEt} \xrightarrow{\text{LDA}} \text{Ar-CH(OH)-COCOOEt}
  • Reduction:

    • The β-keto group is selectively reduced to a secondary alcohol using catalysts like NaBH₄ or asymmetric hydrogenation for enantioselectivity .

  • Purification:

    • Crystallization from dichloromethane/methanol yields high-purity product .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Aldol CondensationLDA, THF, -70°C7895
ReductionNaBH₄, MeOH, 0°C8598
CrystallizationCH₂Cl₂/MeOH, RT9299.5

Structural and Crystallographic Analysis

Single-crystal X-ray diffraction studies of related compounds reveal orthorhombic crystal systems (Pbca space group) with unit cell parameters a = 12.525 Å, b = 12.684 Å, and c = 24.149 Å . The hydroxyl and ester groups participate in intermolecular hydrogen bonding, stabilizing the lattice.

Key Observations:

  • Hydrogen Bonding: O-H···O interactions (2.68–2.75 Å) between hydroxy and carbonyl groups .

  • Torsional Angles: The propanoate chain adopts a gauche conformation, minimizing steric hindrance .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesBioactivity
Ethyl 3-(3-Cl-5-CF₃-phenyl)propanoateC₁₂H₁₁ClF₃O₃Chlorine substitution at C3Antimicrobial
4-(2-Fluoro-4-CF₃-phenyl)quinazolineC₂₀H₁₈ClF₄N₃OQuinazoline backboneAnticancer
Ethyl 4-CF₃-benzoateC₁₀H₉F₃O₂Simpler ester structureSolubility enhancer

The trifluoromethyl group’s electronegativity and lipophilicity distinguish Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate from analogues, optimizing its pharmacokinetic profile .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets using molecular docking and in vitro assays.

  • Process Optimization: Develop continuous-flow synthesis to enhance scalability .

  • Therapeutic Expansion: Evaluate efficacy in neurodegenerative models, leveraging fluorinated compounds’ blood-brain barrier permeability .

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